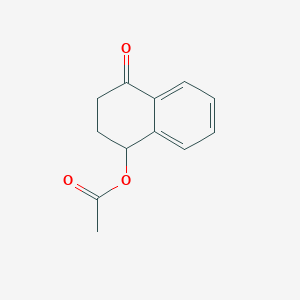

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate

説明

特性

IUPAC Name |

(4-oxo-2,3-dihydro-1H-naphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(13)15-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHPPODVWBDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586549 | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153259-54-2 | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate typically involves the acetylation of 4-oxo-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Types of Reactions

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The oxo and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)

Structural Differences :

- These compounds () feature a cyclohexene ring substituted with naphthyl and aryl groups, contrasting with the fused bicyclic system of 4-oxo-tetrahydronaphthalene derivatives.

- The ketone is at position 2 of the cyclohexene ring, whereas the target compound has the ketone at position 4 of the tetrahydronaphthalene core.

Tetrahydronaphthalene Derivatives with Varied Functional Groups

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid : Features a carboxylic acid group instead of acetate.

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates an amide-linked ethylamine moiety.

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile : Substituted with a nitrile group.

Key Comparisons :

| Property | 4-Oxo-1-yl Acetate | Carboxylic Acid Derivative | Carboxamide Derivative | Carbonitrile Derivative |

|---|---|---|---|---|

| Functional Groups | Ketone, acetate ester | Carboxylic acid | Amide, amine | Nitrile |

| Polarity | Moderate (ester) | High (acid) | Moderate (amide) | Low (nitrile) |

| Potential Use | Prodrug/solubility | Metal chelation | Bioactive targeting | Nitrile-based reactions |

4-Oxo-1,4-dihydroquinoline and Related Scaffolds

explores 4-oxo-1,4-dihydroquinoline derivatives, which share a ketone group but differ in their aromatic systems.

Structural Contrasts :

- Quinoline vs. Tetrahydronaphthalene: The quinoline scaffold includes a nitrogen atom, enabling hydrogen bonding and altered electronic properties.

- Bioactivity: Quinolines are widely studied for antibacterial (e.g., ciprofloxacin analogs) and anticancer activity, whereas tetrahydronaphthalene derivatives may target neurological or metabolic pathways .

Ethyl 2-(2-Ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Functional Group Impact :

1,4-Dihydro-1,4-methanonaphthalene (Norbornene Derivative)

生物活性

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate is a chemical compound derived from naphthalene, characterized by an oxo group at the 4-position and an acetate group at the 1-position. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in synthetic chemistry.

- Molecular Formula : C₁₂H₁₂O₃

- CAS Number : 153259-54-2

Synthesis

The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate typically involves acetylation processes. A common method includes the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions .

The biological activity of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate is largely attributed to its ability to interact with various molecular targets. The oxo and acetate groups can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways. The compound may act as an inhibitor or activator of certain enzymes .

Enzyme Interactions

The compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its role as a precursor in synthetic organic chemistry also highlights its importance in biological research .

Study on Biological Activity

A study focused on derivatives of naphthalene compounds demonstrated that structural modifications can significantly influence biological activity. Compounds similar to 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate were evaluated for their anti-inflammatory properties and effects on cytokine production. Results indicated that certain derivatives inhibited interleukin (IL)-6 production in a dose-dependent manner .

| Compound | Concentration (µM) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 1 | 15 |

| Compound A | 3 | 25 |

| Compound B | 10 | 45 |

| Compound C | 30 | 60 |

Industrial Applications

In industrial contexts, 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various reactions including oxidation and substitution reactions that are valuable in producing specialty chemicals .

Q & A

Q. What are the key considerations for synthesizing 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate, and how can yield optimization be approached?

Synthesis typically involves functionalizing a tetrahydronaphthalenone precursor. For example, allylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with allyl carboxylates under optimized conditions yielded 70% product purity (pentane:ethyl acetate = 8:2 solvent system) . To improve yields:

- Use stoichiometric control of reagents to minimize side reactions.

- Monitor reaction progress via TLC (Rf = 0.3 for similar compounds) .

- Purify via column chromatography with gradient elution.

Q. How should researchers address nomenclature inconsistencies for derivatives of tetrahydronaphthalenone compounds?

IUPAC rules specify that substituents on the tetrahydronaphthalene system are numbered to minimize locants for functional groups. For example, "4-Oxo-1,2,3,4-tetrahydro-1-naphthoic acid" is non-detachable, while "1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid" is detachable . Always cross-validate naming using computational tools (e.g., ChemDraw) and IUPAC guidelines to resolve discrepancies.

Q. What analytical techniques are critical for characterizing 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate and its intermediates?

- NMR spectroscopy : Confirm regiochemistry and esterification via carbonyl (δ ~170–175 ppm) and acetate (δ ~2.0 ppm) signals.

- Chromatography : Use HPLC or GC-MS to assess purity and detect byproducts.

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydronaphthalene ring conformation) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental validation to predict reaction pathways . Steps include:

Perform reaction path searches to identify energetically favorable intermediates.

Apply machine learning to optimize parameters (e.g., solvent, temperature).

Validate predictions via small-scale experiments (e.g., 2.8 mmol scale ).

Table 1: Computational Parameters for Reaction Optimization

| Parameter | Value/Range | Reference |

|---|---|---|

| Solvent polarity | Low (pentane/ethyl acetate) | |

| Temperature | 25–80°C | |

| Catalyst | None (thermal conditions) |

Q. How can contradictory data in kinetic studies of esterification reactions involving this compound be resolved?

Contradictions often arise from unaccounted variables (e.g., solvent polarity, moisture). Mitigation strategies:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., 2^3 factorial for temperature, solvent ratio, catalyst) .

- Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05).

- Reproducibility checks : Replicate under inert conditions (e.g., argon atmosphere).

Q. What methodologies are effective for studying the environmental fate of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate?

- Hydrolysis studies : Monitor degradation kinetics at varying pH (e.g., acetate ester hydrolysis at pH 7–9).

- Photodegradation : Use TiO2-based photocatalysts to assess UV-driven breakdown .

- Ecotoxicity assays : Apply OECD guidelines for aquatic toxicity using Daphnia magna or algal models.

Q. How can reactor design enhance scalability for synthesizing this compound?

- Membrane reactors : Improve separation efficiency for continuous synthesis .

- Microreactors : Enhance heat/mass transfer for exothermic reactions (e.g., esterification).

- Process simulation : Use Aspen Plus or COMSOL to model kinetics and optimize residence time .

Methodological Guidance for Data Contradictions

- Cross-validation : Compare NMR data with computational predictions (e.g., Gaussian NMR shifts) .

- Meta-analysis : Aggregate data from literature (e.g., yield ranges: 60–85% for similar esters ).

- Error analysis : Quantify instrument uncertainty (e.g., ±2% for GC-MS peak integration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。